molecular formula C9H19NOS<br>CH3CH2SC(O)N(CH2CH2CH3)2<br>C9H19NOS B166712 EPTC CAS No. 759-94-4

EPTC

Cat. No.: B166712
CAS No.: 759-94-4
M. Wt: 189.32 g/mol
InChI Key: GUVLYNGULCJVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EPTC (S-Ethyl dipropylthiocarbamate) is a selective herbicide introduced in 1957 and used for pre-emergence control of annual and perennial grasses and specific broadleaf weeds in agricultural research settings . Its applications in research include studying weed control in crops such as corn, potatoes, alfalfa, forage legumes, and various vegetables including peas and beans . The compound is formulated as an emulsifiable concentrate, typically containing 70% or more active ingredient, or as granules . The primary mode of action for this compound is the inhibition of lipid synthesis, acting as a selective systemic herbicide absorbed by both roots and shoots . It is classified as a thiocarbamate herbicide and belongs to the Herbicide Resistance Class (HRAC) K3 and (WSSA) Group 15 . Further research indicates that this compound inhibits the de novo synthesis of α-amylase in the germination process of certain plant species, which contributes to its herbicidal activity . The metabolic activation of this compound involves sulfoxidation, and its phytotoxicity is influenced by this process and subsequent glutathione conjugation . From an environmental fate perspective, this compound is moderately soluble in water (370 mg/L at 20°C) and exhibits high volatility, requiring careful incorporation into the soil upon application to mitigate drift . It is not considered persistent in soil, with a typical field dissipation half-life (DT₅₀) of approximately 18 days, though this can vary based on environmental conditions and previous field use history . This substance is for research purposes only and is strictly not approved for personal or commercial use outside of controlled laboratory or field study conditions.

Properties

IUPAC Name

S-ethyl N,N-dipropylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NOS/c1-4-7-10(8-5-2)9(11)12-6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVLYNGULCJVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NOS, Array
Record name ETHYL DIPROPYLTHIOCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18146
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name EPTC
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1024091
Record name EPTC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethyl dipropylthiocarbamate appears as clear yellow or light yellow liquid. (NTP, 1992), Available in liquid or granular forms; [Hawley] Colorless liquid; [ICSC] Technical product is yellow liquid; [HSDB] Colorless to yellow liquid with an aromatic odor; [AccuStandard MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name ETHYL DIPROPYLTHIOCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18146
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name EPTC
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5108
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name EPTC
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

261 °F at 20 mmHg (NTP, 1992), 127 °C @ 20 mm Hg, 232 °C
Record name ETHYL DIPROPYLTHIOCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18146
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name EPTAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/394
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name EPTC
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

116 °C (OPEN CUP), 116 °C o.c.
Record name EPTAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/394
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name EPTC
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), Miscible with common organic solvents, e.g. acetone, ethanol, isopropanol, benzene, xylene, kerosene, Miscible with hydrogen sulfide, In water, 375 mg/l @ 25 °C, Solubility in water: none
Record name ETHYL DIPROPYLTHIOCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18146
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name EPTAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/394
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name EPTC
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.955 (NTP, 1992) - Less dense than water; will float, 0.955 @ 30 °C, Relative density (water = 1): 0.95
Record name ETHYL DIPROPYLTHIOCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18146
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name EPTAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/394
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name EPTC
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 6.5
Record name EPTC
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.034 mmHg at 95 °F (NTP, 1992), 0.02 [mmHg], Vapor pressure: 43X10-3 mm Hg at 35 °C, 2.4X10-2 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 4.5
Record name ETHYL DIPROPYLTHIOCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18146
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name EPTC
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5108
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name EPTAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/394
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name EPTC
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Colorless liquid, Yellow liquid (technical)

CAS No.

759-94-4
Record name ETHYL DIPROPYLTHIOCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18146
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name S-Ethyl dipropylthiocarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=759-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EPTC [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPTC
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamothioic acid, N,N-dipropyl-, S-ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name EPTC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPTC
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-ETHYL DIPROPYLTHIOCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PI3287F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPTAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/394
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name EPTC
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Preparation Methods

EPTC is synthesized through a reaction between ethyl mercaptan and dipropylamine in the presence of carbon disulfide . The reaction typically occurs under controlled conditions to ensure the formation of the desired thiocarbamate ester. Industrial production methods involve the use of large-scale reactors where the reactants are combined and heated to facilitate the reaction. The product is then purified through distillation and other separation techniques to obtain the final compound .

Chemical Reactions Analysis

Monochloroethane Alkylation Method (Improved Process)

The patented industrial synthesis ( ) involves three sequential reactions:

Step 1: Salt Formation

text
Di-n-propylamine + COS + NaOH → Dipropylthiocarbamate salt

Reaction Table 1: Standard Conditions

ComponentRatio (w/w)TemperatureDurationYield
Di-n-propylamine150-60°C30-90 min97-98.5%
NaOH0.4-0.5
Methanol0.9-1.0

Step 2: Ethylation

text
Dipropylthiocarbamate salt + C₂H₅Cl → this compound + NaCl

Critical Parameters:

  • Pressure: 0.1-0.6 MPa

  • Temperature: 30-60°C

  • Chloroethane stoichiometry: 1:1 molar ratio with amine

Ethyl Chlorothioformate Route (Traditional Method)

Alternative synthesis ( ):

text
Dipropylamine + ClC(S)OCH₂CH₃ → this compound + HCl

Comparison Table: Synthesis Methods

ParameterMonochloroethane MethodChlorothioformate Method
By-productsNaCl, MeOH recoverableHCl, unrecoverable wastes
Raw material cost$0.28/kg this compound$0.41/kg this compound
Phosgene involvementNoneRequired for intermediate
Industrial scalabilityExcellentModerate

Reaction Optimization Data

Experimental results from patent embodiments ( ):

Table 2: Process Performance Metrics

EmbodimentMeOH Recovery (%)Purity (%)Space-Time Yield (kg/m³·h)
192.399.218.7
294.199.519.2
393.899.118.9

Key innovations:

  • Methanol co-solvent system reduces di-n-propylamine excess from 40% → <5% ( )

  • Alkylation pressure optimized to 0.5 MPa (35% energy reduction vs prior methods)

  • Sequential COS introduction prevents thiocarbamate degradation

Stability and Degradation Chemistry

This compound undergoes environmental transformation through:

3.1 Hydrolysis

text
This compound + H₂O → Dipropylamine + COS + C₂H₅OH

First-order kinetics ( ):

  • t₁/₂ (pH 7): 34 days

  • t₁/₂ (pH 9): 2.1 days

3.2 Photodegradation
Major pathway under UV exposure ( ):

text
This compound → S-oxidation products → Sulfonic acid derivatives

Quantum yield: Φ = 0.018 ± 0.003 (λ = 254 nm)

Quality Control Reactions

Standard analytical methods employ derivatization:

text
This compound + Hg(NO₃)₂ → Hg(SC(O)NPr₂)₂ complex (UV-Vis quantitation)

Calibration range: 0.1-100 ppm (R² = 0.9993) ( )

This comprehensive reaction profile demonstrates this compound's well-characterized synthetic chemistry and degradation behavior, supported by industrial process data and environmental stability studies .

Scientific Research Applications

Agricultural Applications

1.1 Herbicidal Properties
EPTC is primarily used in the agricultural sector due to its effectiveness as a herbicide. It inhibits cuticle formation during the early stages of seedling growth, thereby preventing weed establishment. The compound is typically applied as a single annual treatment either before or shortly after crop emergence, ensuring maximum efficacy against competing vegetation .

1.2 Crop Utilization
The herbicide is registered for use on a variety of crops, including:

  • Corn
  • Potatoes
  • Dry beans
  • Peas
  • Alfalfa
  • Snap beans

In total, this compound usage in the U.S. amounts to approximately 10 to 20 million pounds of active ingredient annually . Formulations include emulsifiable concentrates containing up to 87.8% active ingredient and granular formulations with up to 25% active ingredient .

1.3 Residential Use
this compound is also available for residential gardeners for use in vegetable and ornamental gardens. Its application can enhance garden productivity by effectively managing weed populations without harming desired plant species .

Environmental Management

2.1 Soil Incorporation and Stability
To minimize volatilization and enhance soil stability, this compound is usually incorporated into the soil immediately after application. This practice not only improves its effectiveness but also reduces potential environmental impacts associated with surface runoff .

2.2 Buffer Zones and Safety Measures
Regulatory bodies like the Pest Management Regulatory Agency (PMRA) have established pesticide-specific buffer zones to protect sensitive habitats from pesticide exposure. Ongoing research aims to refine these zones based on varying environmental conditions and application practices .

Biological Research Applications

3.1 Mechanistic Studies
Research has explored the biochemical pathways influenced by this compound, particularly its role in modifying surface structures in bacteria such as Campylobacter jejuni. The enzyme this compound catalyzes the addition of phosphoethanolamine to glycan structures, which enhances bacterial survival in host environments by evading immune detection .

3.2 Biodegradation Studies
Investigations into the biodegradation of this compound have shown that activated sludge systems can effectively degrade this herbicide in controlled environments. Studies indicate that higher concentrations of activated sludge lead to increased degradation rates, suggesting potential for bioremediation applications .

Summary of Findings

The applications of this compound span multiple domains, from agricultural weed management to environmental safety and biological research. Its effectiveness as a herbicide makes it a valuable tool for farmers, while ongoing studies into its biochemical interactions and degradation pathways highlight its significance in scientific research.

Data Tables

Application AreaDescriptionKey Findings
Agricultural UsePre-emergence herbicide for various cropsEffective against annual grasses and broadleaf weeds
Residential GardeningAvailable for home use in gardensEnhances productivity by controlling weed populations
Environmental ManagementSoil incorporation to prevent volatilizationReduces environmental impact through proper application
Biological ResearchStudies on Campylobacter jejuniModification of surface structures aids in immune evasion
BiodegradationDecomposition studies using activated sludgeHigher sludge concentrations increase degradation rates

Comparison with Similar Compounds

Dichlormid (Dichloroacetamide Safener)

Structural and Functional Similarities :

  • Dichlormid shares structural resemblance with EPTC-sulfoxide, enabling competitive antagonism at target sites. This reduces this compound-induced phytotoxicity by accelerating GSH conjugation of this compound-sulfoxide .
  • Unlike this compound, dichlormid lacks herbicidal activity and functions solely as a safener .

Research Findings :

Parameter This compound Dichlormid
Primary Role Herbicide Safener
Metabolism Oxidative → GSH conjugation Non-metabolized
Lipid Modulation Reduces linolenic acid Enhances phospholipid content
Target Interaction Binds peroxygenase Competes with this compound-sulfoxide

Table 1: Comparative analysis of this compound and dichlormid

Acetochlor (Chloroacetanilide Herbicide)

Metabolic and Translocation Contrasts :

  • Shared Pathway : Both this compound and acetochlor undergo GSH conjugation, but this compound requires prior oxidation to sulfoxide, whereas acetochlor conjugates directly .
  • Safener Selectivity : MG-191 safener enhances this compound detoxification by accelerating GSH conjugation of oxidized metabolites but has minimal impact on acetochlor metabolism .
  • Translocation : this compound distributes evenly in maize roots and shoots, while acetochlor remains predominantly in roots (<10% translocation to shoots) .

Environmental and Efficacy Data :

Parameter This compound Acetochlor
Chemical Class Thiocarbamate Chloroacetanilide
Soil Half-Life 2–18 days 14–21 days (estimated)
Safener Efficacy High (MG-191 enhances GSH) Moderate (limited safener effect)
Crop Injury Reduction 65–84% (pepper, tomato) Not quantified

Table 2: this compound vs. acetochlor in environmental and agronomic contexts

Molinate and MeDETC (Thiocarbamate/Dithiocarbamate Compounds)

Neurotoxicological Profiles :

  • Shared Mechanism : this compound, molinate, and S-methyl-N,N-diethylthiocarbamate (MeDETC) induce dopaminergic (DAergic) neurodegeneration in C. elegans, mimicking Parkinson’s disease hallmarks .
  • Potency Differences :
    • This compound exhibits lower acetylcholinesterase (AChE) inhibition (IC₅₀ >1 mM) compared to bendiocarb (IC₅₀ =1 µM) .
    • Molinate and MeDETC show stronger DAergic cell loss and behavioral dysfunction than this compound .

Toxicological Comparison :

Compound Neurotoxicity (DAergic Loss) AChE Inhibition (IC₅₀) Environmental Persistence
This compound Moderate >1 mM Low (2–18 days)
Molinate High Not studied Moderate (est. 30 days)
MeDETC High >1 mM Low (rapid degradation)

Table 3: Neurotoxic and environmental profiles of thiocarbamates

Structural Analogues in Enzymatic Systems

MCR-1 and this compound Proteins :

  • The catalytic domain of this compound-degrading enzymes (e.g., Rhodococcus P-450) shares ~35% structural similarity with colistin resistance protein MCR-1 and this compound, suggesting conserved enzymatic folding .

Key Research Findings and Contradictions

  • Safener Efficacy : Dichlormid and MG-191 reduce this compound phytotoxicity but fail to mitigate all lipid alterations, highlighting incomplete mechanistic understanding .
  • Metabolic Paradox : MG-191 increases this compound content in maize roots but enhances detoxification via sulfoxide-GSH conjugation, underscoring the complexity of safener-herbicide interactions .
  • Environmental vs. Health Risks : this compound’s short half-life minimizes ecological persistence, but occupational exposure remains linked to pancreatic cancer (RR=2.56 for high-exposure applicators) .

Biological Activity

EPTC, or S-ethyl dipropylthiocarbamate, is a thiocarbamate herbicide primarily used for controlling annual grasses and certain broadleaf weeds in various crops. Its biological activity encompasses a range of interactions, including its effects on plant physiology, soil microbiota, and potential impacts on human health.

This compound is classified as a thiocarbamate herbicide, which operates primarily through the inhibition of fatty acid synthesis in target plants. This inhibition disrupts cell membrane integrity and overall plant growth. The chemical structure can be represented as follows:

C8H17N1S1\text{C}_8\text{H}_{17}\text{N}_1\text{S}_1

Biological Activity in Plants

Effects on Target Weeds:

  • This compound is effective against a variety of annual grasses and some broadleaf weeds. Its mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase, crucial for fatty acid biosynthesis. This results in stunted growth and eventual death of the target plants.

Case Study: this compound in Crop Management

  • A field study demonstrated that this compound application significantly reduced weed biomass in soybean crops compared to untreated controls. The study reported up to 90% reduction in weed density, showcasing its effectiveness in integrated weed management systems .

Impact on Soil Microbiota

Biodegradation Studies:

  • This compound undergoes microbial degradation in soil environments. Research indicates that certain bacterial strains possess the capability to degrade this compound, converting it into less harmful products. For example, a study found that activated sludge could effectively degrade this compound in slurry bioreactors, with degradation rates exceeding 80% within 48 hours .
Microbial StrainDegradation Rate (%)Time (hours)
Strain A8524
Strain B7848
Strain C8236

Human Health and Toxicological Concerns

Toxicological Profile:

  • This compound has been associated with various health risks, particularly through inhalation or dermal exposure during application. Acute toxicity studies indicate that this compound can cause irritation to the skin and eyes, and prolonged exposure may lead to more severe health outcomes.

Regulatory Status:

  • Regulatory agencies have established safety limits for this compound residues in food products. Monitoring programs are essential to ensure compliance with these safety standards to protect consumer health .

Research Findings on this compound's Biological Activity

  • Phosphoethanolamine Transferase (this compound) Role:
    • Research has identified the role of this compound in mediating resistance mechanisms against antimicrobial peptides in Campylobacter jejuni. This enzyme modifies surface structures with phosphoethanolamine (pEtN), which enhances bacterial survival against host defenses .
  • Environmental Persistence:
    • Studies indicate that this compound can persist in soil under certain conditions, leading to potential long-term ecological impacts. The degradation pathways involve both abiotic and biotic factors, highlighting the need for further research into its environmental fate .
  • Biological Decomposition:
    • Investigations into the biological decomposition of this compound reveal that specific microbial communities can adapt to utilize this compound as a carbon source, thereby mitigating its environmental impact through bioremediation strategies .

Q & A

Q. What experimental designs are recommended for evaluating EPTC’s herbicidal efficacy in field trials?

Use factorial randomized complete block designs (RCBD) to test dose-response relationships and application timing. For example, in potato fields, vary this compound doses (e.g., 500–6000 g a.i./ha) and application stages (pre-planting, emergence, stolonization) as independent variables. Measure weed density, biomass reduction, and crop yield as outcomes. Replicate trials across seasons to account for environmental variability .

Q. How should researchers assess this compound’s environmental persistence in aquatic systems?

Follow USGS NAWQA protocols : collect groundwater and surface water samples using GC/MS with reporting limits ≤0.002 µg/L. Calculate detection frequencies (samples/sites with this compound ≥ RL) and percentile concentrations. Use EPA’s bias-adjusted analysis to distinguish between localized contamination (e.g., 40 µg/L surface water detections) and broader trends .

Q. What standardized protocols exist for measuring this compound’s selectivity in non-target crops?

Conduct dose-response bioassays in controlled environments. For example, apply this compound to soil pre-planting and monitor glutathione conjugation rates in crops (e.g., maize) versus weeds. Use radiolabeled this compound and HPLC to quantify metabolic detoxification pathways, comparing root/shoot uptake ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across diverse agroecological zones?

Apply mixed-effects modeling to isolate confounding variables (soil pH, organic matter, microbial activity). For instance, if this compound shows reduced efficacy in high-organic soils, conduct microcosm experiments to test interactions between soil microbiota and this compound degradation rates. Validate with LC-MS/MS metabolite profiling .

Q. What mechanistic studies explain this compound’s synergistic or antagonistic interactions with other herbicides?

Design multi-herbicide rotation trials with acetochlor or sulfonylureas. Use transcriptomics to identify gene expression changes in weeds (e.g., glutathione-S-transferase upregulation). Pair with enzyme inhibition assays to test whether this compound pre-treatment enhances acetochlor detoxification in crops .

Q. How can long-term this compound use impact weed resistance evolution?

Implement population genetics models to predict resistance risk. Monitor field sites with 10+ years of this compound use for shifts in weed community composition (e.g., Echinochloa crus-galli dominance). Use F₃ generation screenings to assess heritable tolerance traits and cross-resistance to thiocarbamate analogues .

Methodological Guidance

Q. What statistical tools are optimal for analyzing this compound dose-response data?

Use ANOVA with Tukey’s HSD or LSD tests (α=0.05) for mean comparisons. For non-normal data (e.g., skewed weed biomass), apply Kruskal-Wallis tests. Visualize results with SigmaPlot or R’s ggplot2, highlighting interaction effects (e.g., 6000 g a.i./ha at pre-planting reduces weed density by 84% vs. 35% at emergence) .

Q. How to design a metabolomics study for this compound detoxification pathways?

Employ radiolabeled this compound (¹⁴C) in hydroponic systems. Extract root/shoot tissues at 24h intervals and separate metabolites via thin-layer chromatography (TLC) or HPLC. Confirm glutathione conjugates using mass spectrometry (MS/MS) and compare with control groups exposed to safeners like MG-191 .

Q. What sampling strategies minimize bias in this compound groundwater monitoring?

Use stratified random sampling to cover regions with varying this compound usage intensity (e.g., potato vs. soybean farms). Normalize data by reporting limit (RL) variability and apply non-parametric tests (e.g., Wilcoxon rank-sum) to compare detection frequencies across aquifers .

Data Interpretation and Reporting

Q. How to address non-detects in this compound environmental datasets?

Apply Maximum Likelihood Estimation (MLE) or Kaplan-Meier survival analysis to handle left-censored data (values < RL). Report both sample- and site-level detection frequencies to distinguish sporadic contamination (e.g., 10.5% sample detections) from systemic issues (5.7% site detections) .

Q. What frameworks ensure ethical rigor in this compound field trials?

Align with FINER criteria :

  • Feasibility : Secure permits for herbicide use in protected zones.
  • Ethical : Minimize non-target species impact via buffer zones.
  • Novelty : Compare this compound with emerging bioherbicides.
    Document protocols in public repositories (e.g., Zenodo) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EPTC
Reactant of Route 2
Reactant of Route 2
EPTC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.